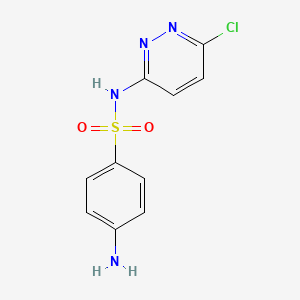
磺胺氯吡啶
概述
描述
磺胺氯哒嗪是一种主要用于兽医的磺胺类抗生素药物。它对革兰氏阳性和革兰氏阴性细菌引起的多种细菌感染有效。 该化合物在治疗禽类、牛和猪的感染方面特别有用 .
科学研究应用
磺胺氯哒嗪在科学研究中具有广泛的应用:
化学: 用作研究磺胺化学和反应机理的模型化合物。
生物学: 研究其抗菌特性和对微生物生长的影响。
医学: 用于兽医学,治疗动物的细菌感染。
作用机理
磺胺氯哒嗪通过抑制二氢叶酸合成酶发挥其抗菌作用,二氢叶酸合成酶是细菌中叶酸合成的关键酶。 这种抑制导致细菌 DNA 合成和细胞分裂的破坏,最终导致细菌细胞死亡 .
作用机制
Target of Action
Sulfachloropyridazine is a sulfonamide antimicrobial . The primary target of sulfonamides, including Sulfachloropyridazine, is the enzyme dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folic acid in bacteria .
Mode of Action
Sulfachloropyridazine, like other sulfonamides, interferes with the formation of folic acid in bacteria by inhibiting the enzyme dihydropteroate synthase . This inhibition prevents the bacteria from synthesizing folic acid, a vital component for their growth and reproduction .
Biochemical Pathways
The biochemical pathway primarily affected by Sulfachloropyridazine is the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthase, Sulfachloropyridazine disrupts this pathway, leading to a deficiency of folic acid in the bacteria, which in turn inhibits their growth and reproduction .
Pharmacokinetics
It is known that the therapeutic efficacy of certain drugs can be increased when used in combination with sulfachloropyridazine . For instance, the therapeutic efficacy of Acarbose, Acetohexamide, Albiglutide, and Alogliptin can be increased when used in combination with Sulfachloropyridazine .
Result of Action
The primary result of Sulfachloropyridazine’s action is the inhibition of bacterial growth and reproduction . By disrupting the folic acid synthesis pathway, Sulfachloropyridazine prevents bacteria from growing and reproducing, effectively treating bacterial infections .
Action Environment
The action of Sulfachloropyridazine can be influenced by environmental factors. For instance, the degradation of Sulfachloropyridazine can be achieved more efficiently in acidic conditions than in alkaline conditions . Additionally, certain anions, such as H2PO4− and Cl−, can promote the degradation of Sulfachloropyridazine, while others, such as HPO42−, HCO3−, and large dosages of NO3−, can restrain it .
安全和危害
未来方向
The degradation of Sulfachloropyridazine has been studied using an ultraviolet/persulfate (UV-C/PS) advanced oxidation process . This process was found to remove SCP efficiently from groundwater . The degradation mechanism and kinetics were investigated, and it was found that both SO4−˙ and HO˙ contributed to the degradation of SCP, with SO4−˙ playing a major role . This research suggests potential future directions for the removal of SCP from water sources .
生化分析
Biochemical Properties
These are organic compounds containing a benzenesulfonamide moiety with an amine group attached to the benzene ring . The specific enzymes, proteins, and other biomolecules that Sulfachloropyridazine interacts with are not fully annotated yet .
Cellular Effects
The specific effects of Sulfachloropyridazine on various types of cells and cellular processes are not fully annotated yet . As a sulfonamide antimicrobial, it is known to interfere with bacterial synthesis of folic acid, which is essential for the growth and multiplication of bacteria .
Molecular Mechanism
The molecular mechanism of action of Sulfachloropyridazine is not fully annotated yet . Sulfonamides, including Sulfachloropyridazine, are known to inhibit the enzyme dihydropteroate synthase, thereby blocking the synthesis of dihydrofolic acid, a form of folic acid that bacteria and human cells use for producing proteins .
Temporal Effects in Laboratory Settings
The changes in the effects of Sulfachloropyridazine over time in laboratory settings are not fully annotated yet . A study has shown that Sulfachloropyridazine crystals can be formed in different solvents at ambient conditions .
Dosage Effects in Animal Models
In calves, the recommended daily dose of Sulfachloropyridazine is 30 to 45 mg per lb of body weight administered in 2 divided doses for 1 to 5 days .
Metabolic Pathways
The metabolic pathways that Sulfachloropyridazine is involved in are not fully annotated yet . As a sulfonamide, it is known to interfere with the folic acid metabolic pathway .
Transport and Distribution
The transport and distribution of Sulfachloropyridazine within cells and tissues are not fully annotated yet .
Subcellular Localization
The subcellular localization of Sulfachloropyridazine is not fully annotated yet . As a small molecule drug, it is expected to be able to diffuse across cell membranes and reach various subcellular locations.
准备方法
合成路线和反应条件
磺胺氯哒嗪可以通过一系列化学反应合成,包括对苯胺衍生物进行磺化,然后进行氯化和哒嗪环形成。该过程通常包括以下步骤:
磺化: 苯胺用硫酸进行磺化,形成磺胺酸。
氯化: 然后对磺胺酸进行氯化,引入氯原子。
哒嗪环形成: 将氯化中间体与肼反应,形成哒嗪环,生成磺胺氯哒嗪。
工业生产方法
磺胺氯哒嗪的工业生产涉及使用与上述类似步骤的大规模化学合成。该过程针对产率和纯度进行了优化,并仔细控制了温度、压力和 pH 等反应条件。 最终产物通过结晶和过滤技术进行纯化 .
化学反应分析
反应类型
磺胺氯哒嗪会发生各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,形成亚砜和砜。
还原: 还原反应可以将磺胺氯哒嗪转化为相应的胺衍生物。
取代: 亲核取代反应可以在磺胺基团上发生,导致形成不同的衍生物。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 胺和硫醇等亲核试剂用于取代反应。
形成的主要产物
氧化: 亚砜和砜。
还原: 胺衍生物。
取代: 各种取代的磺胺。
相似化合物的比较
磺胺氯哒嗪属于磺胺类抗生素,包括其他化合物,如磺胺甲噁唑、磺胺嘧啶和磺胺异噁唑。 与这些化合物相比,磺胺氯哒嗪具有独特的哒嗪环结构,这有助于其特异性的抗菌活性和药代动力学特性 .
类似化合物的列表
- 磺胺甲噁唑
- 磺胺嘧啶
- 磺胺异噁唑
- 磺胺吡啶
属性
IUPAC Name |
4-amino-N-(6-chloropyridazin-3-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2S/c11-9-5-6-10(14-13-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXHILFPRYWFOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045265 | |
| Record name | Sulfachloropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661030 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
80-32-0 | |
| Record name | Sulfachlorpyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfachlorpyridazine [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfachlorpyridazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11461 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | sulfachlorpyridazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757858 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfachloropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfachlorpyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.155 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFACHLORPYRIDAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P78D9P90C0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Sulfachloropyridazine, a sulfonamide antibiotic, acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. [] By mimicking the substrate para-aminobenzoic acid (PABA), Sulfachloropyridazine disrupts the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, ultimately inhibiting DNA and RNA synthesis in bacteria. []
ANone: The inhibition of folate synthesis by Sulfachloropyridazine leads to a cascade of effects, ultimately halting bacterial growth and proliferation:
- Depletion of essential metabolites: Reduced tetrahydrofolic acid disrupts the synthesis of purines and thymidine, crucial components of DNA and RNA. []
- Impaired cell division: The lack of building blocks for DNA and RNA synthesis prevents bacterial cell division and multiplication. []
ANone: Sulfachloropyridazine has the molecular formula C10H9ClN4O2S and a molecular weight of 284.72 g/mol.
ANone: While specific spectroscopic data is not detailed within the provided research, techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are commonly used to elucidate the structure of Sulfachloropyridazine and confirm its identity. [, ]
ANone: Yes, research has explored the stability of Sulfachloropyridazine in various environmental matrices, including soil and water. Studies have shown that Sulfachloropyridazine can persist in soil for extended periods, raising concerns about its potential impact on soil microbial communities. [, ]
ANone: Yes, the stability of Sulfachloropyridazine is influenced by pH. Studies indicate that Sulfachloropyridazine degrades faster in acidic conditions (pH 4) than in neutral or alkaline environments (pH 7 and 9). [, ]
ANone: The provided research does not suggest any inherent catalytic properties of Sulfachloropyridazine. Its primary mechanism of action revolves around inhibiting bacterial enzymes rather than catalyzing reactions.
ANone: Yes, computational chemistry, specifically density functional theory (DFT), has been employed to investigate the hydrolysis mechanism of Sulfachloropyridazine, providing insights into its degradation pathways. []
ANone: Research on Sulfachloropyridazine and related sulfonamides suggests that even subtle changes in the molecule's structure, particularly modifications to the heterocyclic ring or the sulfonamide group, can significantly impact its binding affinity to DHPS and, consequently, its antibacterial activity. [, , ]
ANone: Research has explored encapsulating Sulfachloropyridazine within high silica zeolite Y, a type of porous material, to improve its solubility and potentially enhance its delivery. []
ANone: Yes, the widespread use of Sulfachloropyridazine in veterinary medicine has raised concerns about its presence in the environment, particularly in water and soil. [, , ] Its persistence in these environments and potential impact on microbial communities necessitate careful monitoring and responsible disposal practices.
ANone: Studies in various animal models, including chickens and pigs, have shown that Sulfachloropyridazine is rapidly absorbed after oral administration. [, , ] It is primarily excreted unchanged in the urine, with a relatively short elimination half-life. [, ]
ANone: Research in calves suggests that the presence of food may slightly reduce the absorption rate of Sulfachloropyridazine compared to administration in a fasted state. []
ANone: Sulfachloropyridazine has been used to treat coccidiosis in poultry, but its effectiveness appears to be diminishing due to increasing drug resistance. [, ] Studies suggest that combinations of Sulfachloropyridazine with other anticoccidial drugs, such as Trimethoprim or Diaveridine, may offer improved efficacy. [, ]
ANone: Yes, resistance to Sulfachloropyridazine and other sulfonamides is a growing concern. Primary mechanisms include mutations in the DHPS enzyme, reducing the binding affinity of Sulfachloropyridazine. [] Additionally, bacteria can acquire genes encoding alternative, resistant forms of DHPS, further compromising the effectiveness of Sulfachloropyridazine. []
ANone: While generally considered safe for use in animals when administered appropriately, Sulfachloropyridazine can potentially cause adverse effects, particularly with prolonged or excessive exposure. [, ]
ANone: Several analytical methods have been developed for Sulfachloropyridazine detection and quantification, including:
- High-performance liquid chromatography (HPLC): This technique, often coupled with UV detection or mass spectrometry (MS), offers high sensitivity and selectivity for analyzing Sulfachloropyridazine in various matrices, including animal tissues, milk, and environmental samples. [, , , , ]
- Gas chromatography (GC): Coupled with electron capture detection (ECD) or MS, GC is another effective method for Sulfachloropyridazine analysis, particularly in complex matrices. []
- Fluorescence Polarization Immunoassay (FPIA): This technique utilizes the principle of fluorescence polarization to detect and quantify Sulfachloropyridazine based on its binding to a specific antibody. []
ANone: Sulfachloropyridazine, like other sulfonamides, can persist in the environment, particularly in soil and water, potentially impacting microbial communities and contributing to antibiotic resistance. [, , , ]
ANone: Advanced oxidation processes (AOPs), such as UV-C irradiation combined with persulfate, have shown promise in effectively degrading Sulfachloropyridazine in water. [, ] Other methods include electro-Fenton processes, which generate hydroxyl radicals to degrade Sulfachloropyridazine and its byproducts. []
ANone: Sulfachloropyridazine exhibits limited solubility in water, which can influence its bioavailability and therapeutic efficacy. [, , ]
ANone: Research has investigated the solubility of Sulfachloropyridazine in various solvents, revealing that it is more soluble in organic solvents like acetone, acetonitrile, and alcohols compared to water. []
ANone: The validation of analytical methods for Sulfachloropyridazine typically involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ), ensuring the reliability and reproducibility of the method. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



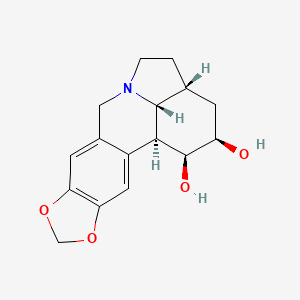
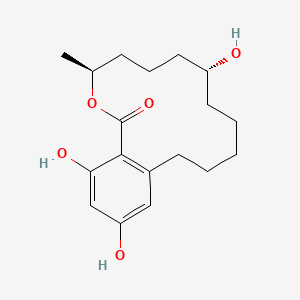
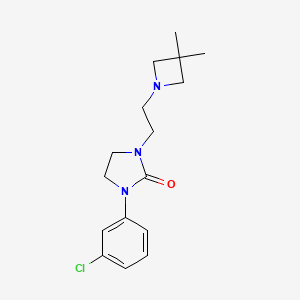


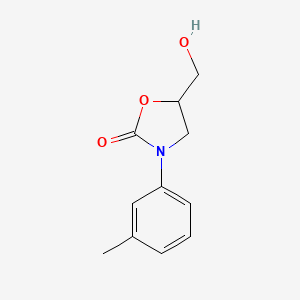
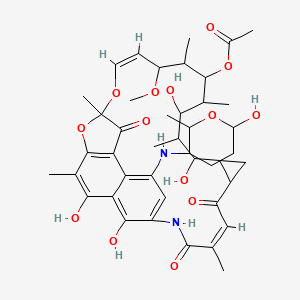
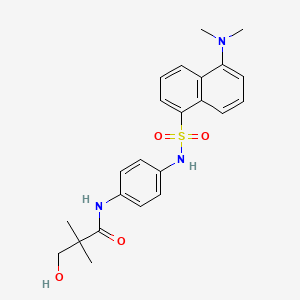



![2-[(3S,6R,11R,14S,17S,20S,26S,29S)-6-acetamido-3-(2-amino-2-oxoethyl)-11-carbamoyl-14,26-bis[3-(diaminomethylideneamino)propyl]-17-[(4-methoxyphenyl)methyl]-2,5,13,16,19,22,25,28-octaoxo-8,9-dithia-1,4,12,15,18,21,24,27-octazabicyclo[27.3.0]dotriacontan-2](/img/structure/B1682439.png)
![7-(tert-Butyl)-6-((1-ethyl-1H-1,2,4-triazol-5-yl)methoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1682440.png)
